Sucrose myristate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate: is a complex carbohydrate derivative. It is a type of sucrose ester, where the hydroxyl groups of sucrose are esterified with fatty acids. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose myristate typically involves the esterification of sucrose with tetradecanoic acid (myristic acid). The reaction is usually catalyzed by an acid or base catalyst. The process involves:
Activation of the fatty acid: Tetradecanoic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Esterification: The activated fatty acid reacts with sucrose in the presence of a catalyst such as sulfuric acid or sodium hydroxide.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of sucrose esters like this compound is carried out in large reactors. The process involves:
Mixing: Sucrose and tetradecanoic acid are mixed in the presence of a catalyst.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Separation: The product is separated from the reaction mixture using techniques like centrifugation or filtration.
Purification: The crude product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into sucrose and tetradecanoic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: Sucrose and tetradecanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of Sucrose myristate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of nutrients and drugs. The molecular targets include cell membrane lipids and proteins involved in transport processes.
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate: A sucrose ester with a shorter fatty acid chain, leading to different solubility and emulsifying properties.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications.
Properties
IUPAC Name |
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] tetradecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(30)38-26(24(35)22(33)20(31)17(14-27)37-26)25(16-29)23(34)21(32)18(15-28)36-25/h17-18,20-24,27-29,31-35H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHFXSHOJAMQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27216-47-3 |
Source
|
Record name | Sucrose myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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